molecular formula C5H6ClN3O2 B118884 2-Chloro-4,6-dimethoxy-1,3,5-triazine CAS No. 3140-73-6

2-Chloro-4,6-dimethoxy-1,3,5-triazine

Cat. No. B118884
CAS RN: 3140-73-6
M. Wt: 175.57 g/mol
InChI Key: GPIQOFWTZXXOOV-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethoxy-1,3,5-triazine is a stable, yet highly reactive, peptide coupling agent . It is used in the synthesis of 4- (4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride through coupling with N-methylmorpholine in tetrahydrofuran .


Synthesis Analysis

2-Chloro-4,6-dimethoxy-1,3,5-triazine is prepared by reaction with N-methylmorpholine (NMM) to form the quaternary ammonium chloride salt of DMTMM .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4,6-dimethoxy-1,3,5-triazine is C5H6ClN3O2 . The molecular weight is 175.57 .


Chemical Reactions Analysis

2-Chloro-4,6-dimethoxy-1,3,5-triazine is used in the synthesis of 4- (4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride through coupling with N-methylmorpholine in tetrahydrofuran . It also plays an important role in the production of bis (4,6-dimethoxy-1,3,5-triazin-2-yl) ether, through reaction with 2-hydroxy-4,6-dimethoxy-1,3,5-triazine .


Physical And Chemical Properties Analysis

2-Chloro-4,6-dimethoxy-1,3,5-triazine is a solid with a melting point of 71-74 °C . It is soluble in water, chloroform, and methanol .

Scientific Research Applications

Organometallic Alkylation

2-Chloro-4,6-dimethoxy-1,3,5-triazine has been explored in organometallic alkylation, particularly in Pd- or Ni-catalyzed cross-coupling processes with various organometallic reagents. This results in the formation of 2-alkyl-4,6-dimethoxy-1,3,5-triazines, which are significant for further chemical modifications and syntheses (Samaritani et al., 2005).

Synthesis of 2-Oxazolines

Another application is in the synthesis of 2-oxazolines from carboxylic acids, where 2-chloro-4,6-dimethoxy-1,3,5-triazine acts effectively under mild conditions. This synthesis approach is notable for its excellent yield and operational simplicity (Bandgar & Pandit, 2003).

Pd-mediated Alkynylation

It also plays a role in Pd-mediated alkynylation, reacting with alk-1-ynes to yield 2-(alk-1′-ynyl)-derivatives. The choice of alk-1-ynes and catalytic conditions is critical for the reaction's success (Menicagli et al., 1999).

Crystallographic Studies

Crystallographic studies of 2-chloro-4,6-dimethoxy-1,3,5-triazine reveal interesting molecular interactions, such as close contacts between methyl C atoms and neighboring N atoms. These studies help in understanding its solid-state behavior and stability (Fridman et al., 2003).

Electroreduction Studies

In electroanalysis, its electroreduction on mercury electrodes has been studied, showing various reduction waves depending on the pH, which is essential for understanding its electrochemical properties (Mellado et al., 2004).

Synthesis of Triazin-2(1H)-one

The synthesis of 4,6-dimethoxy-1,3,5-triazin-2(1H)-one from 2-chloro-4,6-dimethoxy-1,3,5-triazine is another significant application, demonstrating an efficient and environmentally friendly approach (Hioki et al., 2009).

Synthesis of Morpholinium Chloride

Its use in synthesizing 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride is important for condensation reactions in organic synthesis, showing good yields and practical applications (Kunishima et al., 1999).

Amide and Ester Formation

It plays a key role in the formation of amides and esters, offering an effective method for condensation of carboxylic acids and amines, contributing to the development of diverse organic compounds (Kunishima et al., 1999).

Green Chemistry Approach

A green chemistry approach involving the recovery and recycling of coproducts in the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine is significant for sustainable and environmentally friendly chemical processes (Kunishima et al., 2002).

Peptide Synthesis

In peptide synthesis, it serves as an economical alternative to traditional coupling agents, facilitating the synthesis of various oligopeptides (Falchi et al., 2000).

Safety And Hazards

2-Chloro-4,6-dimethoxy-1,3,5-triazine can cause damage to the skin and eyes and may be toxic if ingested . Protective gloves, lab coats, and eye protection should be employed to reduce exposure while using this compound .

Future Directions

2-Chloro-4,6-dimethoxy-1,3,5-triazine may be used in the following studies: The specific labeling of streptavidin by the modular method for affinity labeling . The preparation of bis (4,6-dimethoxy-1,3,5-triazin-2-yl) ether, via reaction with 2-hydroxy-4,6-dimethoxy-1,3,5-triazine . The preparation of 2- (4,6-dimethoxy-1,3,5-triazinyl)trialkylammonium salts, via reaction with various tertiary amines .

properties

IUPAC Name

2-chloro-4,6-dimethoxy-1,3,5-triazine
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InChI

InChI=1S/C5H6ClN3O2/c1-10-4-7-3(6)8-5(9-4)11-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIQOFWTZXXOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60185322
Record name 2-Chloro-4,6-dimethoxy-1,3,5-triazine
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Molecular Weight

175.57 g/mol
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Product Name

2-Chloro-4,6-dimethoxy-1,3,5-triazine

CAS RN

3140-73-6
Record name 2-Chloro-4,6-dimethoxy-1,3,5-triazine
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Record name 2-Chloro-4,6-dimethoxy-1,3,5-triazine
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Record name 2-Chloro-4,6-dimethoxy-1,3,5-triazine
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Record name 2-chloro-4,6-dimethoxy-1,3,5-triazine
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Synthesis routes and methods I

Procedure details

To 45 g. of methanol and 5 g. of water were added 16.8 g. (0.2 mole) of sodium bicarbonate and 18.5 g. (0.1 mole) of cyanuric chloride. Carbon dioxide was liberated at a moderate rate as the temperature rose to 35°C. The mixture was refluxed for 30 minutes after gas evolution had nearly ceased. It was then cooled, diluted with water, and filtered. The crystalline product was washed with water until chloride free and was dried in a vacuum desiccator. The crude product weighed 13 g. (74% yield), m.p. 74°-76°C. Recrystallization from heptane gave m.p. 75°-76°C.
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Synthesis routes and methods II

Procedure details

148 g. (0.8 moles) of cyanuric chloride at 30° C. were added to a suspension of 134 g. (1.6 moles) of sodium bicarbonate in a mixture of 400 ml. of methanol and 40 ml. of water. After reaction for seven hours the reaction mixture was extracted with methylene chloride, followed by washing with water until neutral, drying with MgSO4 and evaporating the solvent. After recrystallization from petroleum ether (boiling point 40° to 60° C.) 126 g. of 2,4-dimethoxy-6-chloro-1,3,5-triazine were obtained with a melting point between 74.2° and 76.2° C.
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Synthesis routes and methods III

Procedure details

To a vigorously-stirred suspension of 54.6 g of sodium bicarbonate in 146 g of methanol and 16 ml water was added 60.0 g of cyanuric chloride in portions over a period of 30 minutes. The temperature rose to 30°-35° C. and, following the addition, was allowed to drop to 25° C. and the mixture was then heated to 50°±2° C. for 21/2 hours. The solution was allowed to cool and 600 ml ice-water was added and stirred for 15 minutes. Filtration of the thick reaction mixture followed by crystallization from hot hexanes gave 31.3 g of 2-chloro-4,6-dimethoxy-1,3,5-triazine as a colorless crystalline solid, m.p. 76°-78° C.
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Synthesis routes and methods IV

Procedure details

In a 1-liter (1000-ml) four-necked flask equipped with a stirrer and a thermometer, 52.6 g (0.525 mol) of potassium hydrogencarbonate, 80.1 g (5.0 mol, water content: 530 ppm) of methanol and 100 ml of ethyl acetate were placed. With stirring at a temperature of not higher than 10° C., 46.1 g (0.25 mol) of cyanuric chloride was added, followed by stirring at 20° C. for 1 hour. Then, the reaction solution was refluxed at 62° C. for 6 hours. The weight of the reaction solution from which a salt formed had been removed was 202 g, and the water content was 46,300 ppm. Then, 150 ml of ethyl acetate and 200 ml of water were added, followed by liquid separation. The organic layer was washed with 200 ml of water and then vacuum concentrated to obtain 38.4 g of 2-chloro-4,6-dimethoxy-1,3,5-triazine as a white solid. The yield was 87.5%. From the gas chromatography analysis, the purity proved to be 93.8% (% by area).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,080
Citations
ZJ Kamiński, P Paneth, J Rudziński - The Journal of Organic …, 1998 - ACS Publications
Activation of carboxylic function by means of 2-chloro-4,6-disubstituted-1,3,5-triazines 1 and 2 leading to triazine esters was found to be a multistep process with participation of …
Number of citations: 136 pubs.acs.org
ZJ Kamiński - Synthesis, 1987 - thieme-connect.com
In order to facilitate the purification of peptides, the new coupling reagent 2-chloro-4, 6-dimethoxy-1, 3, 5-triazine (CDMT) is proposed. Due to the weakly basic properties of the triazine …
Number of citations: 92 www.thieme-connect.com
T Dombek, D Davis, J Stine, D Klarup - Environmental Pollution, 2004 - Elsevier
To help elucidate the mechanism of dechlorination of chlorinated triazines via metallic iron, terbutylazine (TBA: 2-chloro-4-ethylamino-6-terbutylamino-1,3,5-triazine), deisopropyl …
Number of citations: 62 www.sciencedirect.com
ZJ Kamiński, B Kolesińska, JE Kamińska… - The Journal of Organic …, 2001 - ACS Publications
Coupling of racemic N-protected amino acids with amino components by means of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in the presence of chiral tertiary amines such as …
Number of citations: 29 pubs.acs.org
JS Cronin, FO Ginah, AR Murray… - Synthetic …, 1996 - Taylor & Francis
An Improved Procedure for the Large Scale Preparation of 2-Chloro-4,6-dimethoxy-1,3,5-triazine Page 1 SYNTHETIC COMMUNICATIONS, 26(18), 3491-3494 (1996) AN IMPROVED …
Number of citations: 50 www.tandfonline.com
S Samaritani, G Signore, C Malanga, R Menicagli - Tetrahedron, 2005 - Elsevier
The reactivity of 2-chloro-4,6-dimethoxy-1,3,5-triazine () has been investigated in Pd- or Ni-catalyzed cross-coupling processes with organostannanes, Grignard reagents, organoalanes …
Number of citations: 30 www.sciencedirect.com
BP Bandgar, SS Pandit - Tetrahedron letters, 2003 - Elsevier
Direct synthesis of 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions - ScienceDirect Skip to main content Skip to article Elsevier logo …
Number of citations: 71 www.sciencedirect.com
JM Begouin, S Claudel, C Gosmini - Synlett, 2009 - thieme-connect.com
Thieme E-Journals - Synlett / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNLETT Full-text search Full-text search Author …
Number of citations: 27 www.thieme-connect.com
K Yamada, K Masaki, Y Hagimoto, S Kamiya… - Tetrahedron …, 2013 - Elsevier
A facile one-step method for the elimination of the dimethylamino group in Eschenmoser’s methylenation has been developed using a combination of 2-chloro-4,6-dimethoxy-1,3,5-…
Number of citations: 17 www.sciencedirect.com
RS Shinde, SD Salunke - Asian Journal of Chemistry, 2015 - researchgate.net
1, 3, 5-Triazines (s-triazine) is an important class of heterocyclic compounds found in various natural products with a broad range of biological activities, such as antimycobacterial …
Number of citations: 3 www.researchgate.net

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